molecular formula C11H18ClN5 B12229681 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12229681
M. Wt: 255.75 g/mol
InChI Key: OVHFNJRPQGIPFO-UHFFFAOYSA-N
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Description

This compound features a bis-pyrazole core, where one pyrazole ring is substituted with a 1-ethyl-3-methyl group, and the other is a 1-methylpyrazole.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-7-10(9(2)14-16)5-12-11-6-13-15(3)8-11;/h6-8,12H,4-5H2,1-3H3;1H

InChI Key

OVHFNJRPQGIPFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with formaldehyde and 1-methylpyrazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is C12H19N5C_{12}H_{19}N_5 with a molecular weight of 233.31 g/mol. The compound features a pyrazole scaffold, which is known for its ability to engage in various chemical reactions, enhancing its potential for medicinal applications .

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that this compound has IC50 values comparable to established chemotherapeutic agents. The presence of specific functional groups on the pyrazole rings enhances its cytotoxicity, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in critical metabolic pathways, particularly those related to the unfolded protein response (UPR). The inhibition of UPR-related enzymes may provide therapeutic benefits in conditions characterized by protein misfolding, such as neurodegenerative diseases. Studies indicate a dose-dependent inhibition pattern, suggesting a potential role in therapeutic strategies .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against both bacterial and fungal strains, indicating its potential use as an antimicrobial agent .

Case Study 1: Cytotoxicity Assays

A study conducted on several cancer cell lines revealed that this compound exhibited potent cytotoxic effects with IC50 values that were competitive with standard treatments like doxorubicin and cisplatin. The research highlighted the structure–activity relationship (SAR) of the compound, emphasizing how modifications to the pyrazole moiety can significantly impact its efficacy .

Case Study 2: Metabolic Pathway Modulation

In another investigation focusing on metabolic profiling, researchers found that this compound could significantly alter metabolic flux in targeted pathways associated with cancer metabolism. This modulation suggests that it may not only act as a direct cytotoxic agent but also influence broader metabolic processes within tumor cells .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility and Stability : Hydrochloride salts universally improve aqueous solubility across analogs (e.g., ), critical for drug formulation.
  • Electronic Effects : Substituents like chloro () or methoxy () modulate electron density, influencing binding affinity and metabolic stability.
  • Pharmacological Potential: Pyrazole derivatives are prevalent in kinase inhibitors (e.g., H-series, ), suggesting the target compound may share similar therapeutic niches.

Biological Activity

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C_{11}H_{16}N_{4} \cdot HCl, with a molecular weight of approximately 232.73 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

Research indicates that compounds containing pyrazole moieties often exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
N-[1-(3,5-dimethylpyrazol-1-yl)methyl]-N-methylamineMCF70.01
N-[1-(3,5-dimethylpyrazol-1-yl)methyl]-N-methylamineNCI-H4600.03
N-[1-(3,5-dimethylpyrazol-1-yl)methyl]-N-methylamineSF-26831.5

These findings suggest that compounds similar to this compound may also exhibit significant cytotoxicity against cancer cells.

Inhibition of Kinases

A notable aspect of pyrazole derivatives is their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For example:

CompoundTarget KinaseIC50 (nM)Reference
Pyrazole Derivative ACDK20.95
Pyrazole Derivative BAurora-A Kinase0.067

The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity : A study evaluated the efficacy of a series of pyrazole derivatives against multiple cancer cell lines. The results indicated that certain compounds led to significant growth inhibition and induced apoptosis in MCF7 and A549 cell lines, highlighting their potential as anticancer agents .
  • In Vivo Studies : Another study utilized bioluminescence imaging to assess the therapeutic efficacy of pyrazole compounds against T. cruzi infections, demonstrating that these compounds could also have antiparasitic activity .

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